molecular formula C10H18O2 B1455789 2-(4,4-Dimethylcyclohexyl)acetic acid CAS No. 681448-25-9

2-(4,4-Dimethylcyclohexyl)acetic acid

Cat. No. B1455789
M. Wt: 170.25 g/mol
InChI Key: HIQKOCLKQSNITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Dimethylcyclohexyl)acetic acid is a chemical compound with the following properties:



  • IUPAC Name : (4,4-dimethylcyclohexyl)acetic acid

  • Molecular Formula : C<sub>10</sub>H<sub>18</sub>O<sub>2</sub>

  • Molecular Weight : 170.25 g/mol



Molecular Structure Analysis

The molecular structure of 2-(4,4-Dimethylcyclohexyl)acetic acid consists of:



  • Functional Groups : A carboxylic acid group (COOH) and a cyclohexyl ring.

  • Bonding : It contains 12 non-hydrogen bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 hydroxyl group.

  • Conformation : The cyclohexyl ring adopts a chair conformation.




Chemical Reactions Analysis

The reactivity of 2-(4,4-Dimethylcyclohexyl)acetic acid is influenced by its carboxylic acid group. It can participate in esterification, amidation, and other organic transformations.



Physical And Chemical Properties Analysis


  • Physical Form : It exists as a powder.

  • Purity : Typically 95% pure.

  • Solubility : Soluble in organic solvents.

  • Storage Temperature : Room temperature (RT).


Scientific Research Applications

Stereochemistry and Structural Analysis

Research has been focused on understanding the stereochemical configuration and structural properties of cyclohexyl derivatives. For instance, studies on the stereochemistry of the hydrogenation of dimethylcyclohexene illustrate the influence of catalysts and conditions on the formation of cis-dimethylcyclohexane configurations, highlighting the complexity of chemical transformations in cyclohexyl systems Siegel & Dunkel, 1957.

Synthetic Methodologies

Synthesis techniques involving cyclohexyl derivatives have been developed, including the situselective α′-acetoxylation of enones via manganic acetate oxidation, showcasing the advancement in selective functionalization of cyclohexyl compounds Williams & Hunter, 1976. Another example includes the Diels–Alder route to synthesize potential precursors to trichothecenes, demonstrating the utility of cyclohexyl derivatives in complex organic synthesis Banks et al., 1981.

Biological Activities

Investigations into the biological activities of cyclohexyl derivatives have shown potential antimicrobial effects. A study on hydroxy lactones with the gem-dimethylcyclohexane system revealed their synthesis and antimicrobial activity, suggesting the potential of cyclohexyl derivatives in medicinal chemistry applications Grabarczyk et al., 2015.

Crystallography and Solid-State Studies

Crystallographic studies have been conducted to elucidate the solid-state structures of compounds containing cyclohexyl motifs. These studies provide insights into the molecular arrangements and interactions that could influence the properties and reactivity of cyclohexyl derivatives Zenitani et al., 1976.

Safety And Hazards


  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential applications in medicine or industry.

  • Synthetic Methods : Develop efficient synthetic routes.

  • Toxicology : Assess safety profiles and environmental impact.


properties

IUPAC Name

2-(4,4-dimethylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQKOCLKQSNITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Dimethylcyclohexyl)acetic acid

Synthesis routes and methods

Procedure details

Hydrolysis of (4,4-dimethyl-cyclohexyl)-acetic acid methyl ester (80 mg, 0.43 mmol) with NaOH following a method analogous to General Procedure G1 gave (4,4-dimethyl-cyclohexyl)-acetic acid after purification (70 mg, 95% yield). This acid (70 mg) was converted to 1-(4,4-dimethyl-cyclohexyl)-propan-2-one (60.0 mg, 89% yield) using MeLi in ethyl ether following a method analogous to General Procedure A1. Pyrrolidone hydrotribromide (190 mg, 0.38 mmol) treatment of the above ketone following a method analogous to General Procedure B1 gave 1-bromo-3-(4,4-dimethyl-cyclohexyl)-propan-2-one (70 mg).
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Dimethylcyclohexyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4,4-Dimethylcyclohexyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4,4-Dimethylcyclohexyl)acetic acid
Reactant of Route 4
2-(4,4-Dimethylcyclohexyl)acetic acid
Reactant of Route 5
2-(4,4-Dimethylcyclohexyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4,4-Dimethylcyclohexyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.